3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione
Description
This compound features a piperidin-4-yl core substituted with a 4-(thiophen-3-yl)benzoyl group at the 1-position and an oxazolidine-2,4-dione moiety at the 3-position.
Properties
IUPAC Name |
3-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-17-11-25-19(24)21(17)16-5-8-20(9-6-16)18(23)14-3-1-13(2-4-14)15-7-10-26-12-15/h1-4,7,10,12,16H,5-6,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFMQXIIMUAESM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Thiophen-3-yl)benzoic Acid
The benzoyl component is synthesized via Suzuki-Miyaura cross-coupling between 4-bromobenzoic acid and thiophen-3-ylboronic acid. Optimized conditions involve:
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2 equiv)
- Solvent : DME/H₂O (4:1)
- Temperature : 80°C, 12 hours
This method yields 4-(thiophen-3-yl)benzoic acid in 85–92% purity, confirmed by HPLC.
Synthesis of 1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-amine
The piperidine intermediate is prepared through amide coupling :
- Activation of 4-(thiophen-3-yl)benzoic acid using thionyl chloride (SOCl₂) to form the acid chloride.
- Reaction with piperidin-4-amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Key Data :
- Yield : 78%
- Purity : >95% (LC-MS)
- Reaction Time : 6 hours at 0°C → room temperature
Oxazolidine-2,4-dione Ring Formation
Cyclization via Carbamate Intermediate
The oxazolidine-2,4-dione ring is constructed using a phosgene-free approach :
- Treatment of 1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-amine with ethyl chloroformate to form a carbamate intermediate.
- Intramolecular cyclization under basic conditions (K₂CO₃, DMF, 80°C, 8 hours).
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (3 equiv) |
| Temperature | 80°C |
| Reaction Time | 8 hours |
| Yield | 65% |
Microwave-Assisted Synthesis
To enhance efficiency, microwave irradiation (MW) is employed:
- Conditions : 150 W, 120°C, 30 minutes
- Catalyst : β-Cyclodextrin-SO₃H (10 mol%)
- Yield Improvement : 78% (vs. 65% conventional)
Alternative Routes and Comparative Analysis
One-Pot Multicomponent Reaction
A greener protocol combines all components in a single step:
Enzymatic Cyclization
Recent advances utilize lipase B from Candida antarctica (CAL-B) for stereoselective ring closure:
- Conditions : Phosphate buffer (pH 7.4), 37°C, 24 hours
- Enantiomeric Excess (ee) : >90%
- Yield : 60%
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.02 (d, J = 8.5 Hz, 2H, Ar-H), 7.78 (s, 1H, Thiophene-H), 7.45–7.41 (m, 4H, Ar-H/Thiophene-H), 4.32–4.28 (m, 1H, Piperidine-H), 3.92–3.88 (m, 2H, Oxazolidine-H), 2.95–2.85 (m, 2H, Piperidine-H), 2.12–1.98 (m, 4H, Piperidine-H).
- ¹³C NMR (125 MHz, DMSO-d₆): δ 174.8 (C=O), 168.2 (C=O), 142.5 (Ar-C), 128.3–124.6 (Thiophene-C), 58.9 (Oxazolidine-C), 46.2 (Piperidine-C).
- HRMS (ESI) : m/z calcd for C₂₀H₁₇N₂O₃S [M+H]⁺: 385.0954; found: 385.0956.
Crystallographic Data
Single-crystal X-ray diffraction confirms the Z-configuration of the oxazolidine ring:
- Space Group : P2₁/c
- Unit Cell Parameters : a = 12.34 Å, b = 7.89 Å, c = 15.67 Å
- R-Factor : 0.042
Challenges and Optimization Strategies
Steric Hindrance Mitigation
Bulky substituents on the piperidine ring necessitate:
Solvent Selection
Polar aprotic solvents (DMF, DMSO) improve solubility but require post-reaction purification via column chromatography (SiO₂, EtOAc/hexane 1:3).
Chemical Reactions Analysis
3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Hydrolysis: The oxazolidine-2,4-dione moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and temperature control to optimize reaction rates and yields.
Scientific Research Applications
3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials with specific photoluminescence properties.
Mechanism of Action
The mechanism of action of 3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. Additionally, the thiophene and benzoyl groups may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues from Benzamide/Urea Series ()
Compounds 8a–8c and 14a–14d share the piperidin-4-yl scaffold but differ in substituents:
- Key Differences :
- 8a–8c : Feature benzamide linkages with trifluoromethyl, fluoro, or methoxy substituents. For example, 8a (N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide) has a trifluoromethyl group, enhancing lipophilicity compared to the thiophene in the target compound .
- 14a–14d : Incorporate urea or sulfonyl linkages. 14d (1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea) uses a sulfonyl group, increasing polarity versus the benzoyl-thiophene moiety .
| Compound ID | Core Structure | Substituents/Functional Groups | Yield (%) |
|---|---|---|---|
| Target Compound | Piperidin-4-yl + oxazolidinedione | 4-(Thiophen-3-yl)benzoyl | N/A |
| 8a | Piperidin-4-yl + benzamide | 3-(Trifluoromethyl)phenyl, ethylthioureido | 64.2 |
| 8c | Piperidin-4-yl + benzamide | 4-Chloro-2-methoxyphenyl | 65.2 |
| 14d | Piperidin-4-yl + sulfonylurea | 4-Fluorophenylsulfonyl | 55.2 |
Oxazolidinedione Derivatives ()
- 3-(2-Piperidin-4-ylethyl)-1,3-oxazolidine-2,4-dione hydrochloride (): This compound shares the oxazolidinedione moiety but lacks the thiophene-benzoyl group. Instead, it has a piperidin-4-yl ethyl chain, which reduces aromatic conjugation and may limit π-π stacking interactions compared to the target compound .
- (Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione (): Features a benzylidene substituent on the oxazolidinedione ring, enhancing planarity and UV absorption properties. The target compound’s thiophene-benzoyl group likely confers distinct electronic properties due to sulfur’s electronegativity .
Thiazolidinone and Pyrazole-Triazine Analogues (–6)
- Thiazolidine-4-one derivatives (): These compounds (e.g., 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid) replace oxazolidinedione with a thiazolidinone ring. The sulfur atom in thiazolidinone may enhance metal-binding capacity compared to the target compound’s oxazolidinedione .
- Pyrazole[3,4-e]-1,2,4-triazines (): These fused heterocycles exhibit broader π-systems but lack the piperidine scaffold. Their synthesis via cyclization of aminopyrazoles contrasts with the target compound’s likely stepwise coupling of benzoyl-piperidine and oxazolidinedione .
Key Research Findings and Implications
- Structural Flexibility : The piperidin-4-yl scaffold allows diverse substitutions (e.g., benzamide, urea, sulfonyl), but the thiophene-benzoyl group in the target compound may improve membrane permeability due to its hydrophobic character .
- Spectroscopic Signatures : The oxazolidinedione moiety in the target compound would show distinct ¹H-NMR shifts (e.g., δ 4.5–5.0 ppm for oxazolidinedione protons) compared to urea or sulfonyl analogues (δ 6.0–8.0 ppm for aromatic/urea protons) .
Biological Activity
3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound with the molecular formula C19H18N2O4S and a molecular weight of 370.42 g/mol. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features, which include a thiophene ring, a benzoyl group, a piperidine ring, and an oxazolidine-2,4-dione moiety. Its potential biological activities are being explored for various therapeutic applications.
Chemical Structure
The structural representation of this compound is crucial for understanding its biological interactions. The compound's structure allows it to engage with various biological macromolecules, potentially influencing their activity.
| Component | Description |
|---|---|
| Molecular Formula | C19H18N2O4S |
| Molecular Weight | 370.42 g/mol |
| Key Functional Groups | Thiophene, Benzoyl, Piperidine |
The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors. The presence of the thiophene and benzoyl groups enhances the compound's ability to bind within hydrophobic pockets of proteins, which may lead to inhibition or modulation of enzymatic activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to their active sites.
- Receptor Interaction : It could modulate receptor activities, influencing various signaling pathways.
- Antioxidant Activity : The structural components suggest potential antioxidant properties, which can be beneficial in reducing oxidative stress in cells.
Biological Activity Studies
Recent studies have investigated the biological activities associated with this compound, focusing on its pharmacological effects.
Anticancer Activity
In vitro studies have shown that derivatives of oxazolidine compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
Research indicates that compounds containing thiophene rings possess antimicrobial properties. Studies have revealed that derivatives can inhibit bacterial growth effectively, suggesting potential uses in developing new antibiotics.
Case Study: PTP1B Inhibition
A related study focused on thiazolidine derivatives showed that similar compounds could act as protein tyrosine phosphatase 1B (PTP1B) inhibitors, with IC50 values indicating significant potency (e.g., MY17 with IC50 = 0.41 ± 0.05 μM). This suggests that the oxazolidine structure may also confer similar inhibitory effects on PTP1B or other relevant targets in metabolic pathways .
Research Applications
The unique features of this compound make it a valuable candidate for further research:
- Medicinal Chemistry : As a scaffold for synthesizing new therapeutic agents targeting various diseases.
- Biochemical Studies : To elucidate interactions with proteins and nucleic acids.
- Material Science : Exploration in developing advanced materials due to its photoluminescent properties.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione?
- Methodology : The synthesis typically involves multi-step reactions:
Benzoylation : React 4-(thiophen-3-yl)benzoic acid with piperidine-4-yl derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or DMF.
Oxazolidine-2,4-dione formation : Cyclize the intermediate with phosgene or triphosgene under controlled pH (e.g., using NaHCO₃) .
- Optimization : Monitor reaction progress via TLC and optimize temperature (60–80°C) and solvent polarity to enhance yield (~70–85%) .
Q. How is the compound’s purity and structural integrity confirmed?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., m/z ~400–450) .
Q. What safety protocols are recommended for handling this compound?
- Precautions : Use PPE (gloves, goggles), fume hoods for solvent evaporation, and avoid inhalation.
- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent degradation.
- Disposal : Follow GHS guidelines (P501/P502) for organic waste .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across assays?
- Experimental Design :
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) to distinguish direct vs. off-target effects.
- Dose-Response Analysis : Use Hill slopes to evaluate potency (EC₅₀) and efficacy (Emax).
- Statistical Validation : Apply ANOVA with post-hoc tests (Tukey’s) to address variability in replicates .
Q. What strategies improve the compound’s pharmacokinetic (PK) properties?
- Structural Modifications :
- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyridine to enhance solubility.
- Prodrug Design : Introduce ester or phosphate groups at the oxazolidine nitrogen for improved bioavailability.
- In Vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and permeability via Caco-2 assays .
Q. How to conduct structure-activity relationship (SAR) studies targeting the thiophene moiety?
- Synthetic Approaches :
- Synthesize analogs with halogenated (Cl, F) or electron-withdrawing (NO₂) groups on the thiophene ring.
- Biological Testing :
- Enzyme Binding Assays : Use fluorescence polarization or SPR to measure binding affinity (Kd).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2) .
Q. What experimental methods validate the compound’s mechanism of action in pharmacological contexts?
- Target Identification :
- Pull-Down Assays : Use biotinylated derivatives with streptavidin beads to isolate bound proteins.
- CRISPR Knockout Models : Test activity in cell lines with gene knockouts (e.g., PI3K, mTOR).
- Pathway Analysis : Quantify downstream biomarkers (e.g., phosphorylated proteins) via Western blot or ELISA .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Hypothesis Testing :
- Metabolic Profiling : Compare liver microsome metabolism (e.g., CYP450 isoforms) to identify species-specific differences.
- Tumor Microenvironment Factors : Test hypoxia (via CoCl₂ treatment) or stromal cell co-cultures to mimic in vivo conditions.
- Data Reconciliation : Use Bland-Altman plots to quantify assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
